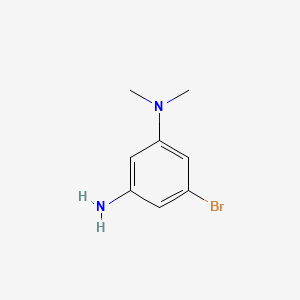

5-Bromo-3-N,3-N-dimethylbenzene-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-3-N,3-N-dimethylbenzene-1,3-diamine, also known as 5-Br-DMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzene derivative that contains two amine groups and a bromine atom.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of various brominated compounds reveals the significance of bromine atoms in forming specific molecular arrangements. For example, the investigation into crystal structures of methyl 3,5-dimethylbenzoate and other brominated compounds shows how bromine atoms participate in Br⋯Br bonds, contributing to the formation of two-dimensional aggregates and three-dimensional networks in crystals. This highlights the role of brominated compounds in understanding molecular associations in solid states (Ebersbach, Seichter, & Mazik, 2022).

Synthesis of Organic Intermediates

The synthesis of dimethyl-4-bromoiodobenzenes demonstrates the application of brominated compounds as aromatic organic intermediates in various fields. These compounds are prepared through a series of reactions involving bromination and diazotization, showcasing the versatility of brominated compounds in organic synthesis (Yu, 2008).

Development of Polyimides

New organosoluble polyimides based on flexible diamine, including compounds with brominated components, demonstrate advanced material applications. These polyimides exhibit excellent solubility, high thermal stability, and are suitable for producing transparent, flexible films. This research underscores the utility of brominated diamines in creating high-performance polymers (Liaw, Liaw, & Yu, 2001).

Chemical Reactivity and Complex Formation

The study of bromine atom complexes with bromoalkanes offers insights into the reactivity of brominated compounds. Bromine atoms form complexes with various organic compounds, which is crucial for understanding chemical reactions and the formation of new molecular structures (Shoute & Neta, 1990).

Energetic Compound Synthesis

The synthesis of functionalized tetrazenes from brominated compounds illustrates the application in creating energetic materials. These nitrogen-rich compounds, derived from brominated intermediates, highlight the potential of brominated compounds in synthesizing new materials with significant energetic properties (Heppekausen, Klapötke, & Sproll, 2009).

Mechanism of Action

Target of Action

Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .

Mode of Action

It’s known that brominated compounds often act as electrophiles, forming a sigma-bond with the benzene ring, generating a positively charged intermediate . This interaction can lead to changes in the target molecule’s function .

Result of Action

The compound’s interaction with its targets could potentially lead to changes in cellular function or signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-3-N,3-N-dimethylbenzene-1,3-diamine. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .

properties

IUPAC Name |

5-bromo-3-N,3-N-dimethylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGNHXTMNHNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-bromophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2947428.png)

![3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2947429.png)

![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)

![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B2947449.png)